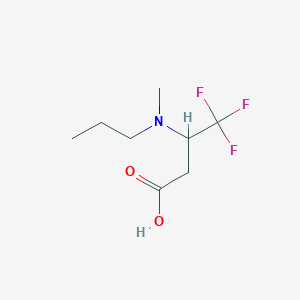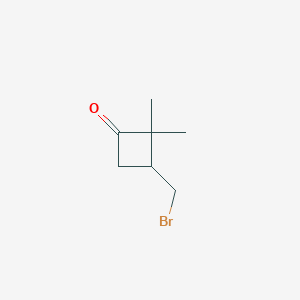
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique structure characterized by a cyclobutanone ring substituted with a bromomethyl group and two methyl groups. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one typically involves the bromination of 2,2-dimethylcyclobutanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction proceeds through a free radical mechanism, where the bromine atom is introduced at the methylene position adjacent to the carbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions at the bromomethyl group to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Substitution: Formation of new compounds with functional groups such as azides, thiocyanates, or ethers.
Reduction: Formation of 3-(Hydroxymethyl)-2,2-dimethylcyclobutan-1-ol.
Oxidation: Formation of 3-(Carboxymethyl)-2,2-dimethylcyclobutan-1-one.
Scientific Research Applications
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various bioactive compounds through substitution reactions.
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution, reduction, or oxidation processes by interacting with nucleophiles, reducing agents, or oxidizing agents, respectively.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A compound with a similar bromomethyl group but a different ring structure.
3-(Bromomethyl)indole: Another compound with a bromomethyl group attached to an indole ring.
Uniqueness
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity and stability compared to other bromomethyl-substituted compounds. The presence of two methyl groups on the cyclobutanone ring also influences its chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
3-(bromomethyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-7(2)5(4-8)3-6(7)9/h5H,3-4H2,1-2H3 |
InChI Key |
HJPJUZODEYMDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
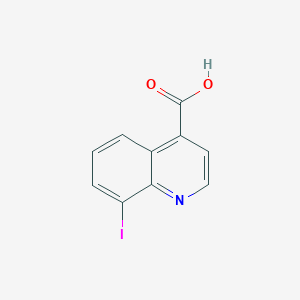
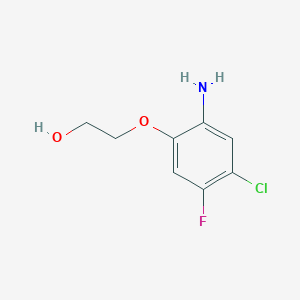
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
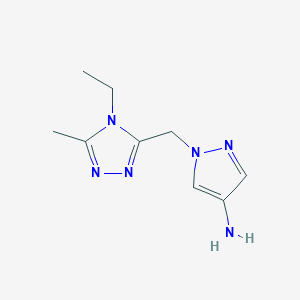
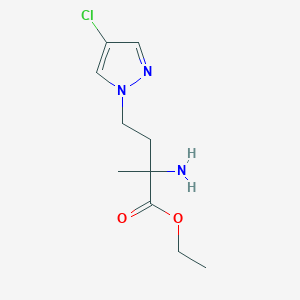
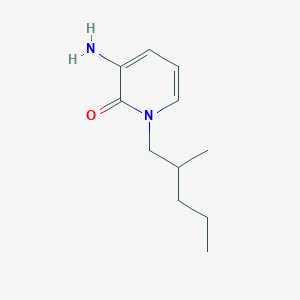
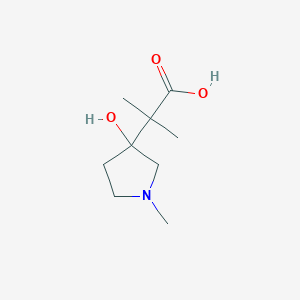
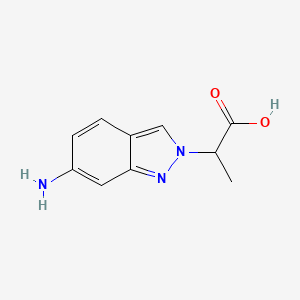
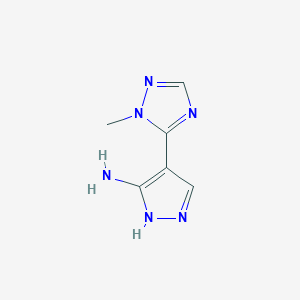
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)

